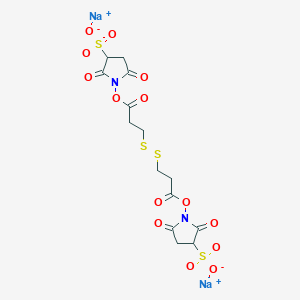
DTSSP Crosslinker (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTSSP Crosslinker (disodium), also known as 3,3’-dithiobis(sulfosuccinimidyl propionate), is a water-soluble, thiol-cleavable, and primary amine-reactive crosslinker. It is widely used in biochemical research for crosslinking proteins and other molecules. The compound contains two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups that react with primary amines to form stable amide bonds, making it an essential tool for studying protein-protein interactions and creating bioconjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DTSSP Crosslinker (disodium) involves the reaction of 3,3’-dithiobis(propionic acid) with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of DTSSP Crosslinker (disodium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, water-soluble form for commercial distribution .
Análisis De Reacciones Químicas
Types of Reactions: DTSSP Crosslinker (disodium) primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with amines to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines, reducing agents such as dithiothreitol or 2-mercaptoethanol.
Conditions: The reactions typically occur at pH 7-9 in aqueous buffers like phosphate-buffered saline or HEPES.
Major Products: The major products of these reactions are crosslinked proteins or other biomolecules, where the amide bonds formed between the primary amines and the sulfo-NHS ester groups stabilize the crosslinked structure .
Aplicaciones Científicas De Investigación
DTSSP Crosslinker (disodium) has a wide range of applications in scientific research:
Chemistry: Used for creating bioconjugates and studying molecular interactions.
Biology: Facilitates the study of protein-protein interactions, protein structure, and cell surface labeling.
Medicine: Employed in drug delivery systems and the development of therapeutic proteins.
Industry: Utilized in the production of biosensors and diagnostic assays .
Mecanismo De Acción
The mechanism of action of DTSSP Crosslinker (disodium) involves the formation of covalent amide bonds between the sulfo-NHS ester groups and primary amines on target molecules. This crosslinking stabilizes protein complexes and other biomolecular structures. The central disulfide bond in DTSSP can be cleaved by reducing agents, allowing for reversible crosslinking and the study of dynamic molecular interactions .
Comparación Con Compuestos Similares
DTSSP Crosslinker (disodium) is unique due to its water solubility and thiol-cleavable properties. Similar compounds include:
Disuccinimidyl suberate (DSS): A non-cleavable, water-insoluble crosslinker with similar amine-reactive properties.
Sulfo-NHS-LC-Biotin: A water-soluble, non-cleavable crosslinker used for biotinylation of proteins.
Sulfo-SMCC: A hetero-bifunctional crosslinker with amine and thiol-reactive groups, used for creating more complex bioconjugates.
DTSSP Crosslinker (disodium) stands out for its ability to be cleaved under reducing conditions, making it particularly useful for reversible crosslinking studies .
Propiedades
IUPAC Name |
disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWWBWZHHSXBNC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2Na2O14S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8027409.png)
![1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027411.png)
![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8027423.png)


![(1R,4S)-3-(4-methylpiperazin-4-ium-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027446.png)

![5-Chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B8027459.png)



![8-Iodo-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027500.png)

